REACTION_CXSMILES
|
O[C:2]1[C:11](O)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=1.[CH3:13][C:14]1[C:19]([CH3:20])=[CH:18][C:17]([NH2:21])=[C:16]([NH2:22])[CH:15]=1.CN(C)C1C=CC=CC=1.C(Cl)Cl>C1(C)C=CC=CC=1.CCCCCCC>[CH3:13][C:14]1[C:19]([CH3:20])=[CH:18][C:17]2[NH:21][C:2]3[CH:3]=[C:4]4[CH:5]=[CH:6][CH:7]=[CH:8][C:9]4=[CH:10][C:11]=3[NH:22][C:16]=2[CH:15]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1=CC2=CC=CC=C2C=C1O
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1C)N)N
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC2=CC=CC=C2C=C1O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
has reacted (˜3 hours)
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
solid is collected by vacuum filtration
|
Type
|
WASH
|
Details
|
After washing with toluene (50 ml), ethanol (100 ml) and hexanes (50 ml)
|
Type
|
CUSTOM
|
Details
|
the product is dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to yield 23.3 g (33% yield) of light yellow solid
|
Name
|
|
Type
|
|
Smiles
|
CC=1C(=CC=2NC=3C=C4C(=CC3NC2C1)C=CC=C4)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |